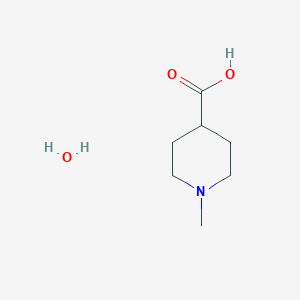
1-Methylpiperidine-4-carboxylic acid hydrate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Methylpiperidine-4-carboxylic acid hydrate is a chemical compound with the molecular formula C7H13NO2. It is a derivative of piperidine, a six-membered ring containing one nitrogen atom. This compound is often used in organic synthesis and has various applications in scientific research and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1-Methylpiperidine-4-carboxylic acid hydrate can be synthesized through the hydrogenation of isonipecotic acid in the presence of formaldehyde and a palladium on carbon catalyst. The reaction is carried out under a hydrogen atmosphere at room temperature and moderate pressure. The product is then purified through crystallization using ethanol .
Industrial Production Methods: In industrial settings, the synthesis of this compound follows similar routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques like recrystallization and distillation are common practices.
Analyse Des Réactions Chimiques
Types of Reactions: 1-Methylpiperidine-4-carboxylic acid hydrate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding N-oxides.
Reduction: The compound can be reduced to form secondary amines.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the nitrogen atom.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid are commonly used.
Reduction: Catalysts such as palladium on carbon or lithium aluminum hydride are employed.
Substitution: Reagents like alkyl halides or acyl chlorides are used under basic conditions.
Major Products Formed:
Oxidation: N-oxides of 1-methylpiperidine-4-carboxylic acid.
Reduction: Secondary amines.
Substitution: N-alkyl or N-acyl derivatives.
Applications De Recherche Scientifique
1-Methylpiperidine-4-carboxylic acid hydrate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: It is explored for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: The compound is used in the production of agrochemicals, pharmaceuticals, and specialty chemicals
Mécanisme D'action
The mechanism of action of 1-methylpiperidine-4-carboxylic acid hydrate involves its interaction with various molecular targets. The compound can act as a ligand, binding to specific receptors or enzymes and modulating their activity. The exact pathways and targets depend on the specific application and context of use .
Comparaison Avec Des Composés Similaires
- 1-Methylisonipecotic acid
- 1-Ethylpiperidine-4-carboxylic acid
- Pyrrolidine-3-carboxylic acid
Comparison: 1-Methylpiperidine-4-carboxylic acid hydrate is unique due to its specific structural features and reactivity. Compared to similar compounds, it offers distinct advantages in terms of stability, ease of synthesis, and versatility in chemical reactions. Its hydrate form also provides additional stability and solubility, making it suitable for various applications .
Propriétés
Formule moléculaire |
C7H15NO3 |
|---|---|
Poids moléculaire |
161.20 g/mol |
Nom IUPAC |
1-methylpiperidine-4-carboxylic acid;hydrate |
InChI |
InChI=1S/C7H13NO2.H2O/c1-8-4-2-6(3-5-8)7(9)10;/h6H,2-5H2,1H3,(H,9,10);1H2 |
Clé InChI |
KLYFUCRMTKXDGZ-UHFFFAOYSA-N |
SMILES canonique |
CN1CCC(CC1)C(=O)O.O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-Ethyl-1H-pyrazolo[3,4-d]pyrimidin-4(2H)-one](/img/structure/B11918746.png)
![6-Methyl-7H-pyrrolo[2,3-d]pyrimidine-2-carbaldehyde](/img/structure/B11918748.png)



![6,7-Dimethyl-3H-imidazo[4,5-b]pyridin-2-amine](/img/structure/B11918781.png)





![6-Butyl-2-azaspiro[3.3]heptane](/img/structure/B11918818.png)
![3-Ethyl-5,6,7,8-tetrahydroimidazo[1,5-a]pyridin-1-amine](/img/structure/B11918822.png)
![2H-Indeno[5,6-D]oxazole](/img/structure/B11918832.png)
